molecular formula C11H13FO4 B15318492 Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B15318492
M. Wt: 228.22 g/mol
InChI Key: ZVASRCRSEASDHC-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 3-(4-fluoro-3-methoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanol.

    Substitution: 3-(4-methoxyphenyl)-2-hydroxypropanoate (if the fluoro group is replaced).

Scientific Research Applications

Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy substituents can influence its binding affinity and specificity, thereby modulating its biological effects. The hydroxy group can participate in hydrogen bonding, further affecting its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO4/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3

InChI Key

ZVASRCRSEASDHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)O)F

Origin of Product

United States

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